2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride
Description
2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2). The compound features a dimethylamino (-N(CH₃)₂) group at position 4 and an ethanol (-CH₂CH₂OH) moiety at position 3 of the pyridazine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound is commercially available through multiple global suppliers, including Progene Pharma Pvt. Ltd. (India) and Holy Biological Co., Ltd. (China), indicating its relevance in industrial and academic settings .
Properties
IUPAC Name |
2-[4-(dimethylamino)pyridazin-3-yl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-11(2)8-3-5-9-10-7(8)4-6-12;/h3,5,12H,4,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASUVOZRWNNTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=NC=C1)CCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride typically involves the reaction of 4-(dimethylamino)pyridazine with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Structural and Functional Group Comparison
*Inferred formula based on structural analysis.
Key Differences and Implications
Heterocycle Core: Pyridazine (target compound): The two adjacent nitrogen atoms increase electron deficiency, influencing reactivity in nucleophilic substitution or metal-catalyzed coupling reactions . Pyridine/Pyrimidine: Pyridine (one nitrogen) and pyrimidine (two non-adjacent nitrogens) exhibit distinct electronic properties, affecting binding affinity in biological targets (e.g., kinase inhibitors in ).
Functional Groups: The ethanol group in the target compound improves water solubility compared to lipophilic esters (e.g., ) or methoxy groups (). Dimethylamino groups are common in bioactive molecules due to their ability to form hydrogen bonds or cation-π interactions .
Biological Activity
2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a dimethylamino group and an ethanol moiety. Its hydrochloride form enhances solubility, which is critical for biological assays.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Anticancer Activity : Compounds related to 2-[4-(Dimethylamino)pyridazin-3-yl]ethanol have demonstrated significant antiproliferative effects against several cancer cell lines. For example, derivatives of pyridazine have been shown to induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .
- Antimicrobial Activity : Some studies suggest that related compounds exhibit activity against bacterial pathogens, potentially through interference with bacterial protein synthesis or cell wall integrity .
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of pyridazine derivatives on human cancer cell lines. The following table summarizes key findings:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | HepG2 | <10 | Induces apoptosis via caspase activation |
| 2b | A549 | <10 | Inhibits cell cycle progression |
| 2c | MCF7 | 15 | Disrupts mitochondrial function |
Antimicrobial Activity
Related compounds have shown varying degrees of antimicrobial activity. For instance, certain derivatives demonstrated selective toxicity against Chlamydia species while exhibiting minimal cytotoxicity to host cells .
Case Studies
- Anticancer Efficacy : In a study involving derivative 6A, it was found to exhibit an EC50 value of 1.68 µM against RXRα-dependent pathways, highlighting its potential as an anticancer agent . This compound also showed low cytotoxicity in normal cells, indicating a favorable therapeutic index.
- Antimicrobial Screening : A series of pyridazine derivatives were screened for antichlamydial activity, revealing that modifications in the substituent groups significantly influenced their efficacy. For example, replacing phenyl groups with electron-withdrawing groups enhanced activity against Chlamydia .
Safety and Toxicity
While the biological activities are promising, safety profiles must be considered. Compounds in this class can exhibit toxicity, particularly through dermal absorption and potential corrosiveness . Therefore, careful evaluation in preclinical studies is essential.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-[4-(dimethylamino)pyridazin-3-yl]ethanol hydrochloride?
The synthesis of pyridazine derivatives often involves refluxing precursors in ethanol or aqueous ethanol, followed by recrystallization. For example, analogous compounds like 4-benzylidene-dihydropyridazinones are synthesized by reacting substituted aldehydes with dihydropyridazinones under basic conditions (e.g., ethanolic sodium ethoxide) . For the target compound, a similar approach could involve coupling a dimethylamino-substituted pyridazine precursor with ethanolamine derivatives, followed by hydrochlorination. Key steps include purification via recrystallization (ethanol/water mixtures) and structural confirmation using NMR and mass spectrometry .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino and ethanol groups) and hydrogen bonding interactions.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected molecular formula C₈H₁₄ClN₃O).
- Elemental Analysis : To validate purity and stoichiometry of the hydrochloride salt.
- X-ray Diffraction (if crystalline) : For absolute configuration determination, as seen in structurally related compounds .
Q. What are the solubility properties of this compound in common laboratory solvents?
Hydrochloride salts of similar pyridazine derivatives typically exhibit good solubility in polar solvents like water, methanol, or dimethyl sulfoxide (DMSO). For instance, Itopride hydrochloride (a dimethylaminoethoxy-containing analog) has a solubility of ≥48 mg/mL in water . Solubility can be experimentally determined using UV-Vis spectroscopy or gravimetric methods under controlled pH and temperature .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Discrepancies may arise from dynamic proton exchange or solvent effects. Strategies include:
- Variable Temperature NMR : To identify exchange-broadened signals (e.g., amine protons).
- Deuterated Solvent Screening : D₂O or CD₃OD to assess hydrogen bonding.
- 2D NMR (COSY, NOESY) : To resolve overlapping peaks and confirm spatial proximity of substituents .
Q. What experimental designs are recommended for studying degradation pathways under acidic/basic conditions?
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH at elevated temperatures (40–60°C) and monitor via HPLC or LC-MS.
- Identification of Degradants : Compare retention times and fragmentation patterns with synthetic standards. For example, hydrolysis of the ethanol group could yield a carboxylic acid derivative, detectable by MS/MS .
Q. How can computational modeling aid in predicting reactivity with biological nucleophiles (e.g., thiols or amines)?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic centers (e.g., pyridazine ring positions).
- Molecular Dynamics Simulations : Model interactions with cysteine residues or lysine side chains to predict adduct formation.
- In Vitro Validation : Incubate the compound with glutathione or albumin and analyze adducts via LC-HRMS .
Methodological Considerations
Q. What protocols are effective for isolating trace impurities (e.g., dimethylamine byproducts)?
- Ion-Pair Chromatography : Use heptafluorobutyric acid (HFBA) as an ion-pairing agent to retain polar impurities.
- Solid-Phase Extraction (SPE) : C18 cartridges to concentrate impurities from aqueous solutions.
- Reference Standards : Synthesize and characterize suspected impurities (e.g., 4-[2-(dimethylamino)ethoxy]benzylamine) for spiking experiments .
Q. How should researchers address discrepancies in biological activity data across studies?
- Dose-Response Reproducibility : Ensure consistent molarity calculations, accounting for hydrochloride counterion contribution.
- Cell Line Authentication : Confirm species-specific receptor expression (e.g., GPCR profiling for activity studies).
- Meta-Analysis : Compare data with structurally related compounds (e.g., pyridazine-based kinase inhibitors) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
